methyl 2,2-dimethyloxolane-3-carboxylate
Description
Methyl 2,2-dimethyloxolane-3-carboxylate is a cyclic ether ester characterized by a five-membered oxolane (tetrahydrofuran) ring substituted with two methyl groups at the 2-position and a methyl ester moiety at the 3-position. This structure confers unique physicochemical properties, such as moderate polarity due to the ester group and steric hindrance from the dimethyl substitution.
Properties
CAS No. |
112389-88-5 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,2-dimethyloxolane-3-carboxylate can be synthesized through several methods. One common approach involves the esterification of 2,2-dimethyloxolane-3-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the cyclization of 3-hydroxy-2,2-dimethylpropanoic acid with methanol in the presence of a dehydrating agent like thionyl chloride. This method also requires refluxing to facilitate the formation of the oxolane ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dimethyloxolane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 2,2-dimethyloxolane-3-carboxylic acid or 2,2-dimethyloxolane-3-one.
Reduction: 2,2-dimethyloxolane-3-methanol.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2,2-dimethyloxolane-3-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the preparation of heterocyclic compounds.
Pharmaceuticals: This compound is used in the development of drugs due to its potential biological activity. It can be a precursor for the synthesis of pharmacologically active molecules.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2,2-dimethyloxolane-3-carboxylate depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In pharmaceuticals, its mechanism involves interaction with biological targets, which can include enzymes, receptors, or nucleic acids, leading to therapeutic effects.
Comparison with Similar Compounds
2-Methyl-1,3-Dioxolane (CAS 497-26-7)
- Structure : A five-membered dioxolane ring (two oxygen atoms) with a single methyl substituent.
- Key Differences : Lacks the carboxylate ester group, making it less polar and reactive compared to the target compound.
- Applications : Primarily used as a solvent or stabilizer due to its cyclic ether framework .
2-Ethyl-2-Methyl-1,3-Dioxolane (CAS 126-39-6)
Table 1: Cyclic Ether Derivatives
| Compound | CAS | Functional Groups | Polarity | Applications |
|---|---|---|---|---|
| Methyl 2,2-dimethyloxolane-3-carboxylate | - | Oxolane + ester | Moderate | Synthesis intermediates |
| 2-Methyl-1,3-dioxolane | 497-26-7 | Dioxolane + methyl | Low | Solvents |
| 2-Ethyl-2-methyl-1,3-dioxolane | 126-39-6 | Dioxolane + ethyl/methyl | Very Low | Stabilizers |
Diterpenoid Methyl Esters
Sandaracopimaric Acid Methyl Ester (Compound 4, Figure 1-2)
- Structure : A tricyclic diterpene with a methyl ester group.
- Key Differences: Larger, rigid framework compared to the monocyclic oxolane derivative. Higher molecular weight and lipophilicity, suggesting lower volatility .
Communic Acid Methyl Esters (Compounds 8-9, Figure 1-2)
- Structure : Bicyclic diterpenes with conjugated double bonds and ester groups.
- Key Differences : Extended conjugation enhances UV absorption, unlike the target compound. Likely more thermally stable .
Table 2: Diterpenoid Methyl Esters
| Compound | CAS | Structure Type | Volatility | Applications |
|---|---|---|---|---|
| This compound | - | Monocyclic | Moderate | Organic synthesis |
| Sandaracopimaric acid methyl ester | - | Tricyclic diterpene | Low | Resins, biocides |
| Z-Communic acid methyl ester | - | Bicyclic diterpene | Low | Phytochemical studies |
Linear and Aliphatic Methyl Esters
Methyl Cyclohexanecarboxylate (CAS 110-42-9)
- Structure : Cyclohexane ring with a methyl ester substituent.
- Key Differences: Non-ether, aliphatic ester with higher hydrophobicity and boiling point than the target compound .
Methyl Decanoate (CAS 110-42-9)
Table 3: Linear/Aliphatic Methyl Esters
| Compound | CAS | Structure | Boiling Point | Solubility in Water |
|---|---|---|---|---|
| This compound | - | Cyclic ether ester | Moderate* | Moderate* |
| Methyl cyclohexanecarboxylate | 110-42-9 | Aliphatic cyclic | High | Low |
| Methyl decanoate | 110-42-9 | Linear aliphatic | Very High | Very Low |
*Inferred based on structural analogs.
Research Findings and Implications
- Reactivity : The ester group in this compound likely undergoes hydrolysis or transesterification, similar to other methyl esters (e.g., communic acid derivatives) .
- Synthetic Utility: The steric hindrance from dimethyl groups may slow nucleophilic attacks, contrasting with less hindered analogs like methyl decanoate .
- Biological Relevance: Unlike diterpenoid esters (e.g., sandaracopimaric acid methyl ester), the target compound’s simpler structure may limit direct biological activity but enhance utility as a synthetic precursor .
Limitations : Direct experimental data on this compound are absent in the provided evidence. Comparisons are extrapolated from structural analogs, and further studies are needed to validate properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
